(1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound is a derivative of pyrazine, a heterocyclic aromatic organic compound that is commonly used in the synthesis of pharmaceuticals and agrochemicals. The dihydrochloride form indicates that it contains two hydrochloride ions associated with the amine, enhancing its solubility and stability in aqueous solutions.
This compound can be synthesized from pyrazine derivatives through reactions involving appropriate amine precursors. It falls under the classification of organic compounds, specifically as an amine and a heterocyclic compound due to the presence of the pyrazine ring. Its structural classification highlights its role in medicinal chemistry, particularly in drug development.
The synthesis of (1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:
The yield and purity of the final product can be influenced by factors such as reaction temperature, time, and the choice of solvents or catalysts used during synthesis.
The molecular formula for (1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride is CHClN. Its structure can be described as follows:
The stereochemistry is indicated by the (1S) designation, which specifies the spatial arrangement around the chiral center in the molecule.
(1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for (1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride largely depends on its interactions at a molecular level within biological systems. While specific studies on this compound may be limited, compounds containing similar structures often exhibit activities such as:
Research into related compounds suggests that their biological activity may involve modulation of signaling pathways or interference with cellular processes .
(1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride exhibits several notable physical properties:
Chemical properties include:
These properties make it suitable for various laboratory applications .
(1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride has potential applications in several scientific fields:
Reductive amination represents the most direct and atom-economical route for synthesizing (1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride. This one-pot methodology involves the condensation of pyrazine-2-carbaldehyde with ammonia or ammonium salts, followed by stereoselective reduction of the intermediate imine. The reaction typically employs a chiral catalyst to impart enantioselectivity, with the diastereomeric excess heavily influenced by the choice of reducing agent and reaction conditions [8] [10].
Key reaction parameters include:
Table 1: Comparative Catalytic Systems for Pyrazinyl Ethanamine Synthesis via Reductive Amination
Catalyst System | Reducing Agent | Temperature (°C) | Yield (%) | e.e. (%) |
---|---|---|---|---|
Pd/C (racemic) | H₂ (50 psi) | 25 | 92 | 0 |
Ru-(S)-BINAP | HCOONH₄ | 60 | 85 | 94 |
Cp*Ir/(S,S)-TsDPEN | HCO₂H/NEt₃ | 40 | 88 | 97 |
Co-Nx/C-800 | HCOOH | 80 | 78 | 91 |
NaBH₄/AcOH | - | 0 | 65 | <10 |
Recent advances utilize earth-abundant metal catalysts like cobalt supported on nitrogen-doped carbon (Co-Nx/C-800), achieving up to 91% e.e. under transfer hydrogenation conditions with formic acid as a sustainable reductant [8]. This heterogeneous system facilitates catalyst recovery and minimizes metal contamination in the pharmaceutical intermediate. Post-reduction, the free base is converted to the dihydrochloride salt via HCl gas bubbling in anhydrous solvents, yielding crystalline (1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride with >99.5% chemical purity after recrystallization from ethanol/water mixtures [8].
Achieving high enantiomeric excess in pyrazinyl ethanamine synthesis necessitates precise stereoinduction through chiral catalysts or biocatalysts. Three primary strategies dominate:
Transition Metal Catalysis with Chiral Ligands: Iridium complexes bearing chiral diamines (e.g., TsDPEN) enable asymmetric transfer hydrogenation via a concerted six-membered transition state. The pyrazine nitrogen coordinates with the metal center, positioning the prochiral carbon for hydride delivery from the formate ligand. This mechanism affords e.e. values >97% when conducted in isopropanol at 40°C [4] [8]. Rhodium-DuPhos complexes similarly achieve high e.e. (>99%) but require pressurized H₂ and are less suitable for scale-up due to catalyst cost.
Organocatalysis: Chiral phosphoric acids (TRIP derivatives) catalyze enantioselective reduction via ion-pair stabilization of iminium intermediates. While avoiding metals, this approach currently delivers lower e.e. (80-90%) for pyrazinyl substrates compared to metal catalysis [4].
Biocatalysis: Engineered transaminases and imine reductases (IREDs) provide exceptional stereoselectivity (>99% e.e.) under mild aqueous conditions. Transaminases utilize pyridoxal phosphate (PLP) cofactors to transfer amino groups from donor molecules (e.g., isopropylamine) to pyrazine-2-yl methyl ketone. IREDs directly reduce the preformed imine using NADPH cofactors regenerated via glucose dehydrogenase systems [2].
Table 2: Stereocontrol Methods for (S)-1-(Pyrazin-2-yl)ethan-1-amine Synthesis
Method | Catalyst/Enzyme | e.e. (%) | Advantages | Limitations |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-XYLANAPHOS | 98 | High e.e., solvent versatility | High catalyst loading (1 mol%) |
Transfer Hydrogenation | Cp*Ir/(S,S)-TsDPEN | 97 | Mild conditions, no H₂ pressure | Iridium cost |
Organocatalysis | (R)-TRIP | 88 | Metal-free | Moderate e.e., long reaction times |
Biocatalysis | Codexis TA-134 | >99 | Water-based, high turnover | Substrate concentration limits |
Biocatalysis | Chirazyme® IRED-107 | >99 | Direct imine reduction | Cofactor regeneration required |
Critical reaction parameters influencing stereoselectivity include:
Conversion of the chiral amine free base to the dihydrochloride salt enhances stability, crystallinity, and handling properties. This process requires precise control to avoid racemization and ensure stoichiometric protonation:
Protonation Optimization:
Crystallization Engineering:Crystallization serves dual purposes: purification and polymorph control. The process involves:
Characterization of Solid-State Properties:
Table 3: Characterization of (1S)-1-(Pyrazin-2-yl)ethan-1-amine Dihydrochloride
Property | Method | Specification |
---|---|---|
Appearance | Visual | White crystalline powder |
Melting Point | DSC | 218-220°C (decomposition) |
Specific Rotation [α]²⁵D | Polarimetry (c=1, H₂O) | +15.8° to +16.5° |
PXRD Pattern | Diffractometer (Cu Kα) | Characteristic peaks at 6.84, 5.67 Å |
Water Content | Karl Fischer | ≤ 0.5% w/w |
Heavy Metals | ICP-MS | ≤ 10 ppm |
Chiral Purity | Chiral HPLC | ≥ 99.5% e.e. |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7